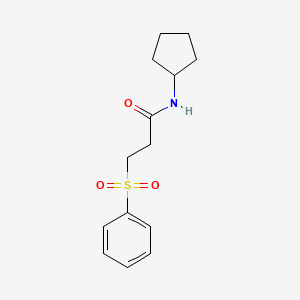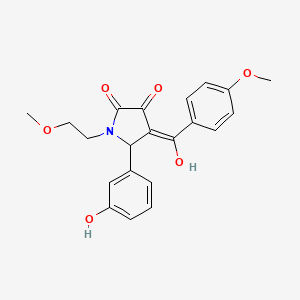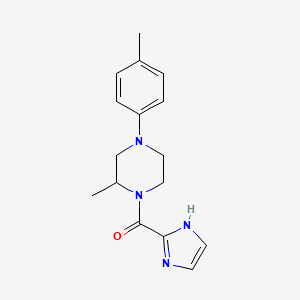
N-cyclopentyl-3-(phenylsulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-3-(phenylsulfonyl)propanamide is an organic compound with the molecular formula C14H19NO3S It is characterized by a cyclopentyl group attached to a propanamide backbone, which is further substituted with a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-(phenylsulfonyl)propanamide typically involves the reaction of cyclopentylamine with 3-(phenylsulfonyl)propanoic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction parameters such as temperature, solvent, and reaction time is crucial to ensure consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are typically employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclopentyl-3-(phenylsulfonyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-cyclopentyl-3-(phenylsulfonyl)propanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The phenylsulfonyl group may play a crucial role in binding to the active site of the target molecule, while the cyclopentyl and propanamide moieties contribute to the overall stability and specificity of the interaction.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-3-(phenylsulfanyl)propanamide: Similar structure but with a sulfanyl group instead of a sulfonyl group.
N-cyclopentyl-3-(phenylsulfonyl)butanamide: Similar structure but with a butanamide backbone.
N-cyclopentyl-3-(phenylsulfonyl)acetanilide: Similar structure but with an acetanilide backbone.
Uniqueness
N-cyclopentyl-3-(phenylsulfonyl)propanamide is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c16-14(15-12-6-4-5-7-12)10-11-19(17,18)13-8-2-1-3-9-13/h1-3,8-9,12H,4-7,10-11H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKGVLANEIEUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49821831 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,5-dimethoxyphenyl)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5489360.png)
![(2E)-3-(4-chlorophenyl)-N-[(4-iodo-2-methylphenyl)carbamothioyl]prop-2-enamide](/img/structure/B5489363.png)
![2-[(Z)-dimethylaminomethylideneamino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5489367.png)
![5-(3-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-3-isoxazolol](/img/structure/B5489368.png)
![6-ethyl-2-methyl-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)quinoline](/img/structure/B5489378.png)
![N-(1H-imidazol-2-ylmethyl)-N-methyl-3-azaspiro[5.5]undecan-9-amine](/img/structure/B5489383.png)
![4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5489391.png)
![N-[(Z)-(2-chlorophenyl)methylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine](/img/structure/B5489401.png)

![4-(tetrahydro-2H-pyran-4-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5489412.png)
![[5-methyl-3-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)isoxazol-4-yl]methanol](/img/structure/B5489420.png)

![prop-2-enyl (E)-2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate](/img/structure/B5489427.png)
